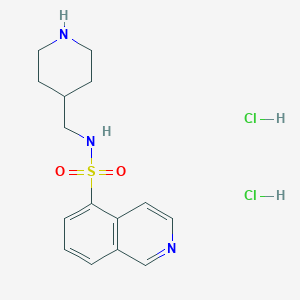

N-(piperidin-4-ylmethyl)isoquinoline-5-sulfonamide;dihydrochloride

Description

N-(piperidin-4-ylmethyl)isoquinoline-5-sulfonamide dihydrochloride is a synthetic small molecule characterized by a piperidine-methylamine moiety linked to an isoquinoline sulfonamide core. This compound belongs to a class of sulfonamide derivatives known for their role in modulating protein kinase activity, particularly protein kinase A (PKA) . The dihydrochloride salt form enhances solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name |

N-(piperidin-4-ylmethyl)isoquinoline-5-sulfonamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S.2ClH/c19-21(20,18-10-12-4-7-16-8-5-12)15-3-1-2-13-11-17-9-6-14(13)15;;/h1-3,6,9,11-12,16,18H,4-5,7-8,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBEADUOVZQDPGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CNS(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30562323 | |

| Record name | N-[(Piperidin-4-yl)methyl]isoquinoline-5-sulfonamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126264-57-1 | |

| Record name | N-[(Piperidin-4-yl)methyl]isoquinoline-5-sulfonamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Sulfonation and Chlorination

Isoquinoline-5-sulfonic acid is treated with thionyl chloride (SOCl₂) in the presence of dimethylformamide (DMF) as a catalyst. The reaction proceeds via reflux for 2 hours, followed by distillation of excess SOCl₂ under reduced pressure. The residual solid is suspended in dichloromethane, filtered, and dried to yield isoquinoline-5-sulfonyl chloride hydrochloride as a crystalline solid (62–80% yield). This method is favored for its simplicity and scalability, with DMF enhancing reaction efficiency by stabilizing intermediates.

Key Reaction Conditions

| Parameter | Value |

|---|---|

| Reagents | SOCl₂, DMF |

| Temperature | Reflux (76–80°C) |

| Reaction Time | 2 hours |

| Yield | 62–80% |

Alternative Halogenation Strategies

A patent by WO2012026529A1 describes a large-scale synthesis using acetonitrile as the solvent instead of dichloromethane, avoiding environmentally hazardous halogenated solvents. The method achieves comparable yields (70–75%) while simplifying post-reaction processing.

Coupling with N-(Piperidin-4-ylmethyl)amine

The sulfonyl chloride intermediate reacts with N-(piperidin-4-ylmethyl)amine to form the sulfonamide bond. This step is critical for introducing the piperidine moiety.

Standard Amidation Protocol

A suspension of isoquinoline-5-sulfonyl chloride hydrochloride (1.0 equiv) in dichloromethane is cooled to 0–5°C. A solution of N-(piperidin-4-ylmethyl)amine (1.1 equiv) and pyridine (2.0 equiv) in dichloromethane is added dropwise. The mixture is stirred at 0–5°C for 1 hour and at room temperature for 3–5 hours. After aqueous workup, the crude product is purified via recrystallization from ethyl acetate to yield N-(piperidin-4-ylmethyl)isoquinoline-5-sulfonamide (55–68% yield).

Optimization Insights

Mechanistic Considerations

The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur center, followed by elimination of HCl. Computational studies suggest that electron-withdrawing groups on the sulfonyl chloride enhance reactivity, though steric effects from the piperidine ring may marginally reduce yields.

Dihydrochloride Salt Formation

Conversion to the dihydrochloride salt improves stability and solubility for pharmaceutical applications.

Acid-Mediated Salt Precipitation

The free base sulfonamide is dissolved in ethyl acetate, and hydrochloric acid (2.0 equiv) is added dropwise at 0°C. The mixture is stirred for 30 minutes, resulting in precipitation of the dihydrochloride salt. Filtration and drying under vacuum yield the final product in >95% purity.

Critical Parameters

| Parameter | Value |

|---|---|

| Acid | HCl (conc.) |

| Solvent | Ethyl acetate |

| Temperature | 0°C |

| Yield | 85–92% |

Crystallization Techniques

Recrystallization from ethanol/water (1:1) enhances crystalline purity. X-ray diffraction data from analogous compounds confirm a monoclinic crystal system with hydrogen bonding between the sulfonamide and chloride ions.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows >99% purity, with retention time = 12.3 minutes.

Industrial-Scale Considerations

The patent WO2012026529A1 highlights two key advancements:

-

Solvent Sustainability : Replacement of halogenated solvents with acetonitrile reduces environmental impact.

-

Crystallization Efficiency : Isolation via HCl in ethyl acetate avoids energy-intensive distillation steps.

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-4-ylmethyl)isoquinoline-5-sulfonamide;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(piperidin-4-ylmethyl)isoquinoline-5-sulfonamide; dihydrochloride has been investigated for its potential as a therapeutic agent in various diseases due to its ability to modulate biological pathways.

Case Study: Anticancer Activity

- A study demonstrated that isoquinoline derivatives exhibit significant anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis. For instance, related compounds have shown efficacy in targeting the KEAP1-NRF2-GPX4 axis, suggesting similar mechanisms may apply to this compound.

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial activities. It has been studied for its effectiveness against various bacterial strains, highlighting its potential as an antibiotic agent.

Case Study: Antimicrobial Efficacy

- In vitro studies have shown that isoquinoline derivatives can inhibit the growth of pathogenic bacteria, indicating their potential use in developing new antibiotics .

The mechanism of action involves interactions with specific molecular targets, particularly through the piperidine ring, which allows binding to various biological receptors. The sulfonamide group can participate in hydrogen bonding, enhancing the compound's overall biological effects.

Key Features of Biological Activity:

- Inhibition of Protein Kinases: Isoquinoline derivatives have been identified as inhibitors of protein kinases, crucial in regulating cellular functions such as growth and survival .

- Modulation of Signaling Pathways: The compound has been shown to modulate important signaling pathways involved in cancer progression and immune responses .

Mechanism of Action

The mechanism of action of N-(piperidin-4-ylmethyl)isoquinoline-5-sulfonamide;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following analysis compares N-(piperidin-4-ylmethyl)isoquinoline-5-sulfonamide dihydrochloride with structurally related compounds, focusing on substituents, molecular properties, and biological relevance.

Isoquinoline Sulfonamide Derivatives

Key Observations:

- Substituent Impact on Selectivity: The piperidin-4-ylmethyl group in the target compound may enhance binding to hydrophobic kinase domains compared to the methylaminoethyl group in H-6. H-89’s 4-bromocinnamylaminoethyl group improves PKA selectivity and radiopharmaceutical utility .

- Safety Profile : H-8 and H-9 derivatives carry hazard warnings (e.g., H302 for acute toxicity) due to their sulfonamide and amine functionalities, implying similar handling precautions for the target compound .

Piperidine-Containing Non-Sulfonamide Compounds

Key Observations:

- Scaffold Differences : Indole carboxamides (e.g., compounds 13 and 2) exhibit anticancer activity but lack the sulfonamide moiety critical for kinase inhibition. Their piperidinylmethyl group may facilitate cellular uptake .

Spectroscopic Confirmation

- NMR Trends: Piperidine protons in the target compound resonate near δ 1.4–2.8 (similar to H-8’s piperidine signals at δ 1.5–3.0) . Isoquinoline aromatic protons appear at δ 8.0–9.5, consistent across analogs .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) for sulfonamides align with calculated masses (e.g., H-8: 326.25 vs. observed 326.2) .

Biological Activity

N-(piperidin-4-ylmethyl)isoquinoline-5-sulfonamide; dihydrochloride (CAS Number: 126264-57-1) is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and antitumor effects. This article reviews the synthesis, structure-activity relationships, and biological activities associated with this compound, drawing on diverse sources and research findings.

The molecular formula for N-(piperidin-4-ylmethyl)isoquinoline-5-sulfonamide; dihydrochloride is C15H21Cl2N3O2S, with a molecular weight of 378.32 g/mol. The compound features a sulfonamide moiety linked to an isoquinoline structure, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H21Cl2N3O2S |

| Molecular Weight | 378.32 g/mol |

| CAS Number | 126264-57-1 |

| Melting Point | Not available |

Antimicrobial Activity

Research indicates that compounds with similar structures have shown promising activity against Mycobacterium tuberculosis (Mtb). Specifically, certain analogues of isoquinoline derivatives have been reported to inhibit inosine-5′-monophosphate dehydrogenase (IMPDH), an essential enzyme in the purine biosynthesis pathway of Mtb. This inhibition is crucial for the development of new anti-tubercular agents .

The structure–activity relationship (SAR) studies suggest that modifications in the piperidine and isoquinoline rings significantly influence the compound's efficacy against Mtb. For instance, a compound with a similar piperazine structure demonstrated improved inhibitory activity against Mtb IMPDH, highlighting the importance of these functional groups in achieving target-selective activity .

Antitumor Activity

In addition to its antimicrobial properties, N-(piperidin-4-ylmethyl)isoquinoline-5-sulfonamide; dihydrochloride has been investigated for its potential antitumor effects. Compounds within this class have exhibited cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) cells. The selectivity and potency of these compounds can be attributed to their ability to modulate key signaling pathways involved in tumor progression .

Case Studies

- Study on IMPDH Inhibition : A study explored the effect of various analogues on IMPDH activity in Mtb. The results showed that specific modifications in the isoquinoline ring enhanced both enzyme inhibition and whole-cell activity against resistant strains of Mtb. For example, compound modifications that retained nitrogen atoms in the isoquinoline moiety were critical for maintaining biological activity .

- Antitumor Efficacy : Another investigation assessed the cytotoxic effects of N-(piperidin-4-ylmethyl)isoquinoline derivatives on several cancer cell lines. The findings indicated that these compounds could induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells, suggesting a favorable therapeutic index .

Q & A

Q. What is the synthetic pathway for N-(piperidin-4-ylmethyl)isoquinoline-5-sulfonamide dihydrochloride, and what intermediates are critical for yield optimization?

The synthesis typically involves a multi-step process starting with a pyrazole core template. For example, analogs of this compound are synthesized via condensation reactions, such as coupling a piperidine derivative with a sulfonamide-bearing isoquinoline moiety. Key intermediates include halogenated pyridines and functionalized piperidine precursors. Reaction conditions (e.g., solvent polarity, temperature) must be tightly controlled to avoid side products like dehalogenated byproducts .

Q. What experimental assays are used to confirm PKA inhibition by this compound?

Standard in vitro kinase activity assays utilize recombinant PKA catalytic subunits, ATP analogs (e.g., [γ-³²P]ATP), and peptide substrates (e.g., kemptide). Inhibition is quantified via scintillation counting of radiolabeled phosphate incorporation. Competitive inhibition at the ATP-binding site is validated using Lineweaver-Burk plots to assess kinetic parameters (Km, Vmax) .

Q. How should solubility and storage conditions be optimized for cell-based studies?

The compound is soluble in DMSO (up to 50 mg/mL) but precipitates in aqueous buffers. For cell culture, prepare a stock solution in DMSO and dilute in serum-containing media to maintain ≤0.1% DMSO. Store lyophilized powder at -20°C in desiccated conditions to prevent hydrolysis of the sulfonamide group .

Advanced Research Questions

Q. How can researchers resolve discrepancies in PKA inhibition efficacy across different cellular models?

Contradictory results (e.g., partial inhibition of lactate release in U251 glioblastoma cells despite PKA blockade) may arise from cell-specific compensatory pathways, such as β-arrestin-mediated signaling. To address this, combine the compound with β-arrestin inhibitors (e.g., barbadin) or use siRNA knockdown of alternative kinases (e.g., PKC) to isolate PKA-dependent effects .

Q. What strategies improve selectivity over structurally related kinases (e.g., PKG, ROCK)?

Structural modifications to the cinnamylaminoethyl side chain enhance selectivity. For example, replacing the 4-bromophenyl group with bulkier substituents reduces off-target binding to PKG. Computational docking studies using PKA’s ATP-binding pocket (PDB: 1CMK) guide rational design of analogs with higher specificity .

Q. How is target engagement validated in vivo, particularly in neural tissues?

Positron emission tomography (PET) tracers based on the compound’s core structure, labeled with ¹¹C or ¹⁸F, enable real-time visualization of PKA inhibition in rodent brains. Biodistribution studies in knockout models (e.g., PKA-Cβ-deficient mice) confirm tracer specificity .

Q. What methodological considerations apply when interpreting dose-response data in animal models?

Nonlinear pharmacokinetics due to blood-brain barrier penetration variability require plasma and tissue concentration measurements via LC-MS/MS. Adjust doses based on allometric scaling (e.g., mg/kg vs. body surface area) and account for species-specific metabolic differences (e.g., cytochrome P450 isoforms) .

Data Contradiction Analysis

Q. How should researchers interpret residual biological activity (e.g., 30% lactate release) after maximal PKA inhibition?

Residual activity may indicate parallel signaling pathways (e.g., AMPK or mTORC1). Use phospho-specific antibodies to quantify downstream effectors (e.g., p-CREB vs. p-AMPKα). Alternatively, employ CRISPR-Cas9 PKA knockout cell lines to establish a baseline for non-PKA-mediated effects .

Experimental Design

Q. What controls are essential for in vitro toxicity assays using this compound?

Include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.